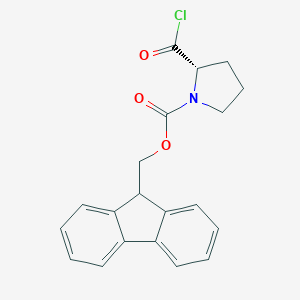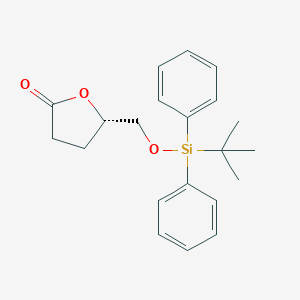![molecular formula C29H38ClO8P B012968 2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene CAS No. 105598-74-1](/img/structure/B12968.png)
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene are chemicals commonly used in scientific research. These chemicals have diverse applications in various fields, including medicine, biology, and chemistry.
Wirkmechanismus
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene have different mechanisms of action. For instance, 2-(Chloromethyl)oxirane reacts with nucleophiles to form various organic compounds. 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol acts as a chain terminator in the synthesis of polyurethane foams and resins. Phosphoric acid acts as a catalyst in various chemical reactions, while prop-2-en-1-ol reacts with various organic compounds to form new compounds. Styrene polymerizes to form polystyrene, which has various applications.
Biochemische Und Physiologische Effekte
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene have different biochemical and physiological effects. For instance, 2-(Chloromethyl)oxirane is toxic and can cause respiratory problems and skin irritation. 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is not toxic, but it can cause skin irritation. Phosphoric acid can cause skin and eye irritation, while prop-2-en-1-ol is toxic and can cause respiratory problems. Styrene is toxic and can cause various health problems, including respiratory problems, skin irritation, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene have advantages and limitations for lab experiments. For instance, 2-(Chloromethyl)oxirane is a versatile building block that can be used in the synthesis of various organic compounds. However, it is toxic and can cause health problems. 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a useful chain terminator, but it can cause skin irritation. Phosphoric acid is a useful catalyst, but it can cause skin and eye irritation. Prop-2-en-1-ol is a useful solvent, but it is toxic. Styrene is a useful monomer, but it is toxic and can cause health problems.
Zukünftige Richtungen
There are various future directions for the use of 2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene in scientific research. For instance, new methods of synthesis can be developed to reduce the toxicity of these chemicals. New applications of these chemicals can also be explored, especially in the fields of medicine and materials science. Additionally, the mechanisms of action and biochemical and physiological effects of these chemicals can be further studied to improve their safety and efficacy.
Synthesemethoden
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene are synthesized using various methods. For instance, 2-(Chloromethyl)oxirane can be synthesized through the reaction of epichlorohydrin and sodium hydroxide, while 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol can be synthesized through the reaction of phenol and acetone. Phosphoric acid is synthesized through the reaction of sulfuric acid and phosphate rock, while prop-2-en-1-ol is synthesized through the reaction of propylene and water. Styrene can be synthesized through the reaction of ethylbenzene and oxygen.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene have diverse applications in scientific research. For instance, 2-(Chloromethyl)oxirane is used as a building block in the synthesis of various organic compounds. 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is used in the synthesis of polyurethane foams and resins. Phosphoric acid is used in the production of fertilizers and detergents, while prop-2-en-1-ol is used as a solvent and in the synthesis of various organic compounds. Styrene is used in the production of polystyrene, which is used in various applications, including packaging materials, insulation, and disposable cups.
Eigenschaften
CAS-Nummer |
105598-74-1 |
|---|---|
Produktname |
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene |
Molekularformel |
C29H38ClO8P |
Molekulargewicht |
581 g/mol |
IUPAC-Name |
2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene |
InChI |
InChI=1S/C15H16O2.C8H8.C3H5ClO.C3H6O.H3O4P/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-2-8-6-4-3-5-7-8;4-1-3-2-5-3;1-2-3-4;1-5(2,3)4/h3-10,16-17H,1-2H3;2-7H,1H2;3H,1-2H2;2,4H,1,3H2;(H3,1,2,3,4) |
InChI-Schlüssel |
IKNWCFAJJKTZAL-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=CCO.C=CC1=CC=CC=C1.C1C(O1)CCl.OP(=O)(O)O |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=CCO.C=CC1=CC=CC=C1.C1C(O1)CCl.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



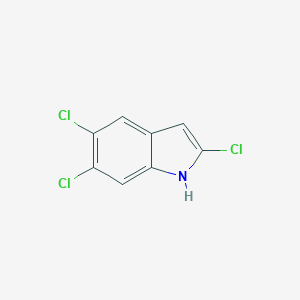
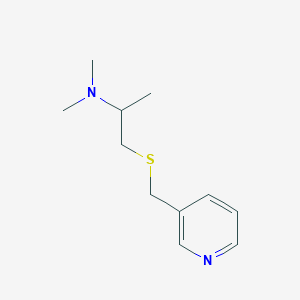

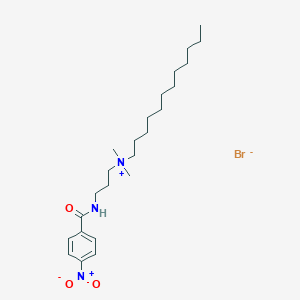
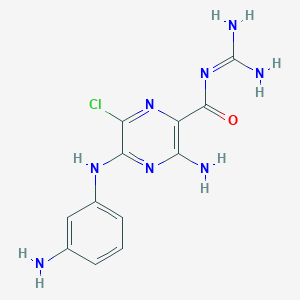
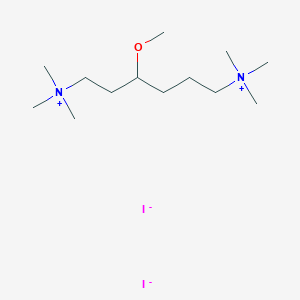
![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)



